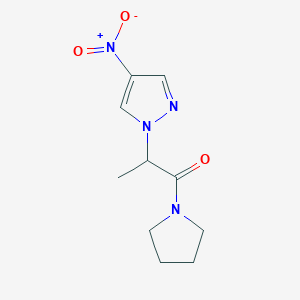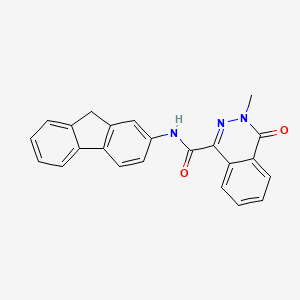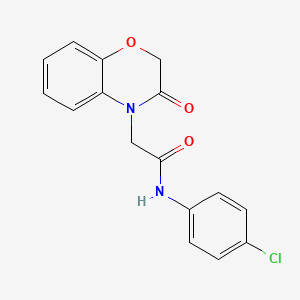![molecular formula C22H24N2O2 B14946230 ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)
ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and drug design.
準備方法
The synthesis of ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 1,6-dimethyl and 2-phenyl groups.
Coupling Reaction: The substituted indole is coupled with ethyl (E)-3-amino-2-butenoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethyl ester group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations.
科学的研究の応用
ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE has several scientific research applications:
Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE exerts its effects involves interactions with specific molecular targets. The indole core can bind to various proteins, enzymes, or receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE can be compared with other indole derivatives such as:
Tryptophan: A naturally occurring amino acid with an indole core, involved in protein synthesis and neurotransmitter production.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core, used to reduce inflammation and pain.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation and other physiological functions.
The uniqueness of ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
特性
分子式 |
C22H24N2O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
ethyl (E)-3-[(1,6-dimethyl-2-phenylindol-5-yl)amino]but-2-enoate |
InChI |
InChI=1S/C22H24N2O2/c1-5-26-22(25)12-16(3)23-19-13-18-14-21(17-9-7-6-8-10-17)24(4)20(18)11-15(19)2/h6-14,23H,5H2,1-4H3/b16-12+ |
InChIキー |
RDJAQPOUDGQSJS-FOWTUZBSSA-N |
異性体SMILES |
CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
正規SMILES |
CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B14946147.png)
![Ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B14946154.png)
![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)

![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946215.png)

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine](/img/structure/B14946222.png)

